2-Fluoroamphetamine

説明

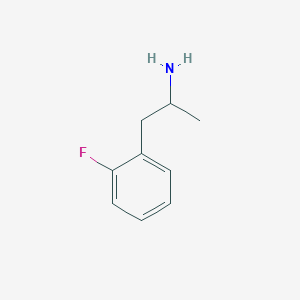

Structure

3D Structure

特性

IUPAC Name |

1-(2-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSXNLDTQFFIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938009 | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-60-5 | |

| Record name | 2-Fluoroamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Fluoroamphetamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, and analytical methodologies related to 2-Fluoroamphetamine (2-FA). The information is intended for an audience with a strong background in chemistry, pharmacology, and drug development.

Chemical Properties and Structure

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. It is a structural analog of amphetamine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring.[1]

Identification and Nomenclature

The compound is identified by the following nomenclature:

| Identifier | Value |

| IUPAC Name | 1-(2-fluorophenyl)propan-2-amine[2][3][4] |

| Synonyms | 2-FA, 2-fluoro-α-methyl-benzeneethanamine[3][4] |

| CAS Number | 1716-60-5 (base)[3][4], 1626-69-3 (HCl salt)[3] |

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoroamphetamine is presented below. It is important to note that experimental data for some properties, such as melting and boiling points, are limited, with some sources providing computationally predicted values.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂FN | [2][4] |

| Molecular Weight | 153.20 g/mol | [1][2] |

| Appearance | White powder (HCl salt) | [3] |

| Melting Point | Not Determined (Experimental)[3], 25.83 °C (Predicted) | [1] |

| Boiling Point | 235.19 °C (Predicted) | [1] |

| Solubility | Limited aqueous solubility suggested by log WS of -2.57 | [1] |

| Octanol-Water Partition Coefficient (LogP) | 1.715 (Calculated) | [1] |

| UVmax (nm) | 261.0 | [3] |

Experimental Protocols

This section details the methodologies for the synthesis and analysis of 2-Fluoroamphetamine, drawing from established protocols for related compounds and available analytical monographs.

Synthesis of 2-Fluoroamphetamine

The synthesis of 2-Fluoroamphetamine can be achieved through a multi-step process starting from 2-fluorobenzaldehyde. The following protocol is adapted from procedures for the synthesis of fluoroamphetamines.

Step 1: Synthesis of 1-(2-fluorophenyl)-2-nitropropene

This step involves a Henry condensation reaction between 2-fluorobenzaldehyde and nitroethane.

-

Reagents: 2-fluorobenzaldehyde, nitroethane, n-butylamine (catalyst), isopropanol (solvent).

-

Procedure: A mixture of 2-fluorobenzaldehyde, nitroethane, and a catalytic amount of n-butylamine in isopropanol is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to allow for the crystallization of the product, 1-(2-fluorophenyl)-2-nitropropene. The crude product is then purified by recrystallization.

Step 2: Reduction of 1-(2-fluorophenyl)-2-nitropropene to 2-Fluoroamphetamine

The nitropropene intermediate is then reduced to the corresponding amine.

-

Reagents: 1-(2-fluorophenyl)-2-nitropropene, Lithium Aluminum Hydride (LAH), dry tetrahydrofuran (THF).

-

Procedure: A solution of 1-(2-fluorophenyl)-2-nitropropene in dry THF is added dropwise to a stirred suspension of LAH in dry THF under an inert atmosphere. The reaction is typically carried out at room temperature. To minimize side reactions such as dehalogenation, the nitroalkene solution is added to the LAH solution, ensuring the nitroalkene is always in excess.[5][6] After the reaction is complete, the excess LAH is carefully quenched, and the product is extracted and purified. The final product can be converted to its hydrochloride salt for improved stability and handling.

Analytical Methodologies

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dilute approximately 10 mg of 2-Fluoroamphetamine HCl in Deuterium Oxide (D₂O).[3] Tetramethylsilane (TMS) or a suitable internal standard can be used for referencing.

-

Instrumentation: A 400 MHz NMR spectrometer.[3]

-

Parameters:

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a solution of the analyte at a concentration of approximately 1 mg/mL. For the free base, extraction into chloroform is recommended.[3]

-

Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector or equivalent.[3]

-

GC Parameters:

-

Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[3]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[3]

-

Injector Temperature: 280°C.[3]

-

Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 300°C at 12°C/min, and held for 9.0 min.[3]

-

Injection: 1 µL injection with a split ratio of 20:1.[3]

-

-

MS Parameters:

-

Mass Scan Range: 30-550 amu.[3]

-

Ionization Mode: Electron Ionization (EI).

-

2.2.3. Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for the identification and differentiation of fluoroamphetamine isomers.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Spectra are typically collected over a range of 4000 to 400 cm⁻¹.

-

Key Spectral Features: The IR spectra of fluoroamphetamine isomers exhibit unique vibrational bands that allow for their differentiation. For 2-FA, characteristic C-F stretching vibrations are observed around 1232 cm⁻¹.[7] The spectra also show prominent features common to all three isomers, as well as unique isomer-specific vibrations related to the position of the fluorine substituent on the aromatic ring.[8]

Mechanism of Action and Signaling Pathways

2-Fluoroamphetamine is presumed to act as a monoamine releasing agent, primarily affecting the dopamine and norepinephrine systems.[2] Its mechanism of action is analogous to that of amphetamine, involving interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The following diagram illustrates the proposed signaling pathway for amphetamine-induced monoamine release, which is expected to be similar for 2-Fluoroamphetamine.

Caption: Proposed mechanism of 2-FA action in a presynaptic neuron.

Pathway Description:

-

Uptake: 2-Fluoroamphetamine is transported into the presynaptic neuron via the dopamine (DAT) and norepinephrine (NET) transporters.

-

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, 2-FA disrupts the packaging of dopamine and norepinephrine into synaptic vesicles by inhibiting VMAT2. This leads to an increase in the cytosolic concentration of these neurotransmitters.

-

Activation of Intracellular Signaling: Intracellular 2-FA activates protein kinase C (PKC) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).

-

Transporter Phosphorylation and Reverse Transport: PKC and CaMKII phosphorylate DAT and NET, which induces a conformational change in the transporters, causing them to reverse their direction of transport. This results in the efflux of dopamine and norepinephrine from the cytosol into the synaptic cleft.

-

Transporter Internalization: 2-FA can also induce the internalization of DAT and NET from the cell surface, a process mediated by the activation of the small GTPase RhoA. This reduces the number of available transporters for reuptake, further increasing the synaptic concentration of monoamines.

The following diagram illustrates a simplified workflow for the analysis of 2-Fluoroamphetamine.

References

- 1. A kinetic account for amphetamine-induced monoamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. swgdrug.org [swgdrug.org]

- 5. Amphetamine-induced decreases in dopamine transporter surface expression are protein kinase C-independent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamine Stimulates Endocytosis of the Norepinephrine and Neuronal Glutamate Transporters in Cultured Locus Coeruleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interference of Norepinephrine Transporter Trafficking Motif Attenuates Amphetamine-induced Locomotor Hyperactivity and Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-Fluoroamphetamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Fluoroamphetamine (2-FA) is a research chemical. Its pharmacological and toxicological properties in humans have not been extensively studied. This document is intended for informational and research purposes only and does not constitute an endorsement or recommendation for use.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the substituted amphetamine class. As a positional isomer of the more extensively studied 3-fluoroamphetamine (3-FA) and 4-fluoroamphetamine (4-FA), it is characterized by the substitution of a fluorine atom at the two-position of the phenyl ring of the amphetamine molecule. While peer-reviewed, quantitative pharmacological data specifically for 2-FA is scarce in publicly available literature, its mechanism of action is presumed to be analogous to that of classical amphetamine, acting primarily as a potent releasing agent of the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE).

This guide synthesizes the presumed mechanism of 2-FA by drawing parallels with amphetamine and its fluorinated analogs, provides detailed experimental protocols for assessing such compounds, and visualizes the key molecular pathways and workflows.

Core Pharmacodynamics: A Comparative Analysis

The primary molecular targets of amphetamine-class stimulants are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the synaptic signal.

Amphetamines function as transporter substrates. They are recognized and transported into the neuron by these transporters. Once inside, they disrupt the vesicular monoamine transporter 2 (VMAT2), leading to the efflux of neurotransmitters from synaptic vesicles into the cytoplasm. This action, combined with their ability to induce a reversal of the plasma membrane transporter's direction of flow, results in a massive, non-vesicular release of neurotransmitters into the synaptic cleft.

Due to the limited specific data for 2-FA, this guide presents quantitative data for d-Amphetamine and the positional isomer 4-Fluoroamphetamine (4-FA) to provide a framework for understanding its likely potency and selectivity.

Quantitative Data Presentation

The following tables summarize the potencies of d-Amphetamine and 4-Fluoroamphetamine at the human monoamine transporters. These values are critical for understanding the selectivity profile and functional effects of these compounds.

Table 1: Monoamine Transporter Reuptake Inhibition Potencies (IC₅₀, nM)

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT:SERT Ratio |

| d-Amphetamine | 24.8 | 7.2 | 3330 | 0.007 |

| 4-Fluoroamphetamine | 770 | 420 | 6800 | 0.113 |

Data compiled from various sources. Lower IC₅₀ values indicate greater potency. The DAT:SERT ratio indicates selectivity for catecholaminergic vs. serotonergic systems.

Table 2: Monoamine Release Potencies (EC₅₀, nM)

| Compound | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | 5-HT Release EC₅₀ (nM) |

| d-Amphetamine | 24.7 | 7.0 | 839 |

| 4-Fluoroamphetamine | 200 | 37 | 730 |

Data compiled from various sources. Lower EC₅₀ values indicate greater potency in inducing neurotransmitter release.

Based on these comparative data, 2-FA is hypothesized to be a potent dopamine and norepinephrine releasing agent with significantly less activity at the serotonin transporter, aligning its profile more closely with classical stimulants than with serotonergic entactogens.

Visualizing the Mechanism and Experimental Approaches

To clarify the complex processes involved, the following diagrams illustrate the presumed signaling pathway of 2-FA and the workflows of key experimental protocols used to characterize such compounds.

Signaling Pathway

Caption: Presumed mechanism of 2-FA at a dopaminergic synapse.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a synaptosome neurotransmitter release assay.

Experimental Protocols

The characterization of a compound like 2-FA relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experiments.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 2-FA for monoamine transporters (DAT, NET, SERT).

Materials:

-

Cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.

-

Non-specific binding inhibitors: GBR 12909 (for DAT), desipramine (for NET), fluoxetine (for SERT).

-

Test Compound: 2-Fluoroamphetamine.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, glass fiber filters, cell harvester, scintillation counter.

Methodology:

-

Preparation: Thaw frozen cell membrane aliquots on ice and dilute to the desired protein concentration (e.g., 5-20 µ g/well ) in assay buffer. Prepare serial dilutions of 2-FA.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either the test compound (2-FA at various concentrations), buffer (for total binding), or a saturating concentration of a non-specific binding inhibitor.

-

Incubation: Initiate the binding reaction by adding the radioligand at a concentration near its Kₑ value. Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature or 37°C.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the 2-FA concentration. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Synaptosome Neurotransmitter Release Assay

Objective: To determine the potency (EC₅₀) of 2-FA to induce the release of dopamine, norepinephrine, and serotonin.

Materials:

-

Fresh brain tissue from rodents (e.g., striatum for DA, hippocampus for 5-HT, cortex for NE).

-

Sucrose buffer (0.32 M).

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

-

Test Compound: 2-Fluoroamphetamine.

-

Glass-Teflon homogenizer, refrigerated centrifuge, liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: Homogenize fresh brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomes. Resuspend the pellet in buffer.

-

Radiolabel Loading: Incubate the synaptosomes with a low concentration of the respective [³H]neurotransmitter for a set period (e.g., 15-30 minutes at 37°C) to allow for uptake via the transporters.

-

Washing: Wash the synaptosomes by centrifugation and resuspension to remove excess extracellular radiolabel.

-

Initiating Release: Aliquot the loaded synaptosomes into tubes and add varying concentrations of 2-FA or buffer (for basal release).

-

Incubation: Incubate the tubes for a short period (e.g., 10-30 minutes at 37°C) to allow the test compound to induce release.

-

Separation: Terminate the assay by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Counting: Collect the supernatant and measure its radioactivity using a liquid scintillation counter. The amount of radioactivity in the supernatant corresponds to the amount of neurotransmitter released.

-

Data Analysis: Express the release induced by 2-FA as a percentage of the total radioactivity in the synaptosomes. Plot the percentage of release against the logarithm of the 2-FA concentration. Use non-linear regression to determine the EC₅₀ value, which is the concentration that produces 50% of the maximal release effect.

Conclusion

Pharmacological Profile of 2-Fluoroamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2-Fluoroamphetamine (2-FA) is a research chemical and its pharmacological and toxicological properties in humans are not well understood.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the phenethylamine and substituted amphetamine classes.[1] As a positional isomer of 3-fluoroamphetamine and 4-fluoroamphetamine (4-FA), the fluorine atom's placement on the phenyl ring is the distinguishing structural feature.[1] The substitution of a hydrogen atom with fluorine can increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1] While it has appeared on the novel psychoactive substance (NPS) market, a comprehensive scientific evaluation of its pharmacological profile is notably lacking in published literature. This guide synthesizes the available preclinical data on 2-FA and provides comparative data on its better-studied isomer, 4-FA, to offer a more complete, albeit still limited, understanding.

Pharmacodynamics

The primary mechanism of action for 2-FA is presumed to be similar to that of amphetamine, acting as a releasing agent of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). This action is thought to occur through interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a reversal of their normal function and subsequent efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.

Monoamine Transporter Interaction

There is a significant gap in the scientific literature regarding the in vitro pharmacology of 2-FA. To date, no published studies have reported its binding affinities (K_i_) or its potency as an inhibitor of monoamine reuptake (IC_50_) at DAT, NET, or the serotonin transporter (SERT). Similarly, the potency of 2-FA to induce monoamine release (EC_50_) has not been characterized.

For comparative purposes, the in vitro pharmacological data for the related positional isomer, 4-fluoroamphetamine (4-FA), are presented in the table below. 4-FA acts as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2]

| Parameter | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) |

| Release (EC_50_ in nM) | 200 | 37 | 730 |

| Reuptake Inhibition (IC_50_ in nM) | 770 | 420 | 6800 |

| Table 1: In Vitro Monoamine Transporter Interaction of 4-Fluoroamphetamine.[2] |

Receptor Binding Profile

The affinity of 2-FA for various neurotransmitter receptors has not been documented. For comparison, 4-FA displays weak affinity for the 5-HT_2A_ (K_i_ = 11,300 nM) and 5-HT_2C_ (K_i_ = 7,800 nM) receptors.[2]

Preclinical In Vivo Pharmacology

Limited in vivo studies in animal models have provided some quantitative data on the physiological and behavioral effects of 2-FA. The following data are attributed to the work of Costa and Garattini in "Amphetamines and Related Compounds."[1]

| Parameter | Species | Route of Administration | Dose | Effect |

| Anorexiant Dose (ED_50_) | Rat | Oral (p.o.) | 15 mg/kg | 50% inhibition of food intake for 2 hours, given 1 hour prior. |

| Analgesic Dose (ED_50_) | Mouse | Intraperitoneal (i.p.) | 20 mg/kg | 50% inhibition of response to tail-clamp. |

| Cardiovascular Effects | Rat | Intravenous (i.v.) | 0.5 mg/kg | 29 mm Hg increase in blood pressure. |

| Acute Toxicity (LD_50_) | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | Median lethal dose. |

| Table 2: In Vivo Pharmacological Data for 2-Fluoroamphetamine.[1] |

Pharmacokinetics

Comprehensive pharmacokinetic data for 2-FA in humans, including its absorption, distribution, metabolism, and excretion, are not available in the scientific literature.

In contrast, a controlled study on 4-FA in human subjects who ingested a 100 mg oral dose provides some insight into the pharmacokinetics of fluoroamphetamines.[3]

| Parameter | Value |

| Time to Maximum Concentration (T_max_) | ~2 hours |

| Maximum Serum Concentration (C_max_) | 155-316 ng/mL (median 195 ng/mL) |

| Elimination Half-Life (t_½_) | ~8-9 hours (range 5.5-16.8 hours) |

| Table 3: Human Pharmacokinetic Parameters of 4-Fluoroamphetamine (100 mg oral dose).[3] |

Experimental Protocols

Anorexiant Activity in Rats

This experiment typically involves fasting rats for a set period before the administration of the test compound (2-FA) or a vehicle control.[4] Food is then presented, and the amount consumed is measured at regular intervals. The dose of the compound that reduces food intake by 50% compared to the control group is determined as the ED_50_.

Analgesic Activity (Tail-Clamp Test) in Mice

The tail-clamp method is a common test to assess analgesic properties.[5] A clip or clamp is applied to the base of the mouse's tail, and the time it takes for the mouse to respond (e.g., by biting or attempting to remove the clamp) is recorded as the response latency. The dose of the test substance that produces a 50% increase in this latency, or a 50% inhibition of the response, is the ED_50_.

Cardiovascular Effects in Rats

To measure direct effects on blood pressure, rats are often anesthetized, and a catheter is inserted into an artery (e.g., the carotid or femoral artery) to allow for direct and continuous blood pressure monitoring.[6] The test compound is administered intravenously, and changes in blood pressure and heart rate are recorded.

Visualizations

Presumed Mechanism of Action of 2-Fluoroamphetamine

Caption: Presumed mechanism of 2-FA as a monoamine releasing agent.

Generalized Workflow for In Vivo Pharmacological Assessment

Caption: Generalized workflow for in vivo pharmacological experiments.

Conclusion

The pharmacological profile of 2-Fluoroamphetamine is largely incomplete, with a significant absence of in vitro data and comprehensive human pharmacokinetic studies. The available preclinical in vivo data suggest that 2-FA exhibits typical stimulant effects, including anorectic, analgesic, and cardiovascular activity, consistent with its presumed mechanism as a dopamine and norepinephrine releasing agent. The provided comparative data for 4-FA highlights the potential for nuanced pharmacological differences between positional isomers and underscores the need for direct empirical investigation of 2-FA. Researchers and drug development professionals should exercise caution when interpreting the limited existing data and acknowledge the substantial knowledge gaps that remain. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound.

References

- 1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anorexigenic effects of d-amphetamine and l-DOPA in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoroamphetamine: A Technical Whitepaper on its Presumed Role as a Dopamine and Norepinephrine Releasing Agent

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. 2-Fluoroamphetamine (2-FA) is a research chemical and is not approved for human consumption. The information contained herein is for informational and research purposes only.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant molecule belonging to the substituted amphetamine class.[1] Structurally, it is an analog of amphetamine with a fluorine atom substituted at the second position of the phenyl ring.[2] Due to this structural similarity, 2-FA is presumed to act as a releasing agent of the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE), leading to increased extracellular concentrations of these neurotransmitters in the synapse.[1][3] This action is thought to underpin its stimulant effects, which are anecdotally reported to be similar to those of dextroamphetamine.[1]

Despite its availability on the research chemical market, there is a notable scarcity of formal pharmacological studies and quantitative data on 2-FA.[1][3] Consequently, much of its pharmacology is inferred from the established mechanisms of amphetamine and its isomers. This technical guide aims to consolidate the available information, present data from closely related compounds to provide context, and detail the experimental protocols necessary to fully characterize the pharmacodynamic and pharmacokinetic profile of 2-FA.

Presumed Mechanism of Action

As a substituted amphetamine, 2-FA is likely to exert its effects as a norepinephrine-dopamine releasing agent (NDRA).[3][4] This mechanism involves several key steps within the presynaptic neuron:

-

Entry into the Neuron: 2-FA is expected to be a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), allowing it to enter the presynaptic terminal.[4] Its increased lipophilicity due to the fluorine substitution may also facilitate passive diffusion across the cell membrane.[5]

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamines disrupt the sequestration of dopamine and norepinephrine into synaptic vesicles by interacting with VMAT2. This leads to an increase in the cytoplasmic concentration of these neurotransmitters.[4]

-

Transporter Reversal and Neurotransmitter Efflux: The primary mechanism of release is the reversal of DAT and NET function.[6] This process is believed to be mediated by the activation of Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[7] TAAR1 activation by amphetamines initiates a phosphorylation cascade involving protein kinase A (PKA) and protein kinase C (PKC), which leads to the phosphorylation of DAT and NET.[7] This phosphorylation event reverses the direction of transport, causing the efflux of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[4][7]

Signaling Pathway Diagram

References

- 1. Frontiers | TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 7. TAAR1 - Wikipedia [en.wikipedia.org]

The Dance of an Atom: An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Amphetamines

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a single fluorine atom on the amphetamine scaffold dramatically alters its pharmacological profile, transforming a classical stimulant into a diverse class of compounds with a spectrum of effects ranging from potent entactogens to selective monoamine releasers. This technical guide delves into the intricate structure-activity relationships (SAR) of fluorinated amphetamines, providing a comprehensive overview of their interactions with monoamine transporters, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties.

The Crucial Role of Fluorine Substitution

The introduction of a fluorine atom, the most electronegative element, into the amphetamine molecule significantly impacts its electronic properties, lipophilicity, and metabolic stability. These alterations, in turn, modulate the compound's affinity and efficacy at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, the primary targets of amphetamine action. The position of the fluorine atom on the phenyl ring—ortho (2-), meta (3-), or para (4-)—is a key determinant of its pharmacological effects.

Quantitative Analysis of Transporter Interactions

The interaction of fluorinated amphetamines with monoamine transporters is typically quantified through in vitro radioligand binding and uptake inhibition assays. These experiments provide crucial data, such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki), which reflect the potency of a compound in blocking transporter function.

Below is a summary of reported in vitro data for the positional isomers of fluoroamphetamine. It is important to note that experimental values can vary between studies due to differences in assay conditions and tissue preparations.

| Compound | Transporter | IC50 (nM) - Uptake Inhibition | Ki (nM) - Binding Affinity | Primary Activity |

| Amphetamine | DAT | ~40 | ~100 | Releaser/Reuptake Inhibitor |

| NET | ~10 | ~45 | Releaser/Reuptake Inhibitor | |

| SERT | >1000 | ~3000 | Weak Releaser/Reuptake Inhibitor | |

| 2-Fluoroamphetamine (2-FA) | DAT | ~120 | ~250 | Primarily Dopaminergic/Noradrenergic |

| NET | ~40 | ~70 | Primarily Dopaminergic/Noradrenergic | |

| SERT | >3000 | >5000 | Very Weak Serotonergic Activity | |

| 3-Fluoroamphetamine (3-FA) | DAT | ~70 | ~150 | Mixed Dopaminergic/Noradrenergic |

| NET | ~25 | ~50 | Mixed Dopaminergic/Noradrenergic | |

| SERT | ~800 | ~1500 | Moderate Serotonergic Activity | |

| 4-Fluoroamphetamine (4-FA) | DAT | 770 | 5900 | Potent Serotonin Releaser |

| NET | 420 | - | Moderate Noradrenergic Activity | |

| SERT | 6800 | 11300 | Potent Serotonin Releaser |

Observations from the data:

-

2-FA exhibits a profile most similar to traditional amphetamine, with a preference for DAT and NET over SERT, suggesting predominantly stimulant effects.

-

3-FA shows a more balanced profile with increased SERT interaction compared to 2-FA, hinting at a potential for mixed stimulant and mild entactogenic effects.

-

4-FA displays a marked shift towards SERT activity, acting as a potent serotonin releaser, which is consistent with its known entactogenic properties.[1]

Mechanism of Action: Releaser versus Reuptake Inhibitor

Amphetamines can interact with monoamine transporters in two primary ways: as reuptake inhibitors that block the transporter from the outside, or as substrates that are transported into the neuron and induce reverse transport, or "release," of neurotransmitters from the cytoplasm into the synapse. This distinction is critical to their overall pharmacological effect. The fluorination position influences this dual mechanism.

Caption: Mechanism of action of fluorinated amphetamines at the dopamine transporter.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by competing with a radiolabeled ligand known to bind to that transporter.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

-

Test compounds (fluorinated amphetamines) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Synaptosome Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Materials:

-

Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Test compounds (fluorinated amphetamines) at various concentrations.

-

Krebs-Ringer buffer.

-

Scintillation counter.

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Allow uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

-

Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Caption: Experimental workflow for SAR studies of fluorinated amphetamines.

In Vivo Effects: Locomotor Activity

The stimulant properties of amphetamines are often assessed by measuring their effects on locomotor activity in rodents. The relative potency of the fluorinated isomers in stimulating locomotion generally correlates with their activity at DAT and NET. While specific comparative data can vary, studies have suggested that 2-FA and 3-FA are more potent locomotor stimulants than 4-FA, which is consistent with their higher affinity for the dopamine and norepinephrine transporters. The more serotonergic 4-FA may produce a more complex behavioral profile, with potential for both stimulant and sedative-like effects depending on the dose and time course.

Conclusion

The structure-activity relationship of fluorinated amphetamines is a compelling example of how subtle molecular modifications can lead to profound changes in pharmacological activity. The position of the fluorine atom on the phenyl ring dictates the compound's affinity and selectivity for the monoamine transporters, ultimately shaping its behavioral effects. A thorough understanding of these relationships, derived from rigorous in vitro and in vivo experimentation, is essential for the development of novel therapeutics and for comprehending the abuse potential of these emerging psychoactive substances. The methodologies and data presented in this guide provide a foundational framework for researchers in the field of medicinal chemistry and pharmacology.

References

In Vitro Studies of 2-Fluoroamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. Despite its availability as a research chemical, a comprehensive in vitro pharmacological profile remains largely uncharacterized in peer-reviewed literature. This technical guide synthesizes the presumed mechanism of action based on its structural analogy to amphetamine and provides a framework for the in vitro methodologies that would be employed to fully characterize its pharmacological activity. Due to the current scarcity of specific quantitative data for 2-FA, this document presents comparative data for related amphetamines to offer a likely profile and details the standard experimental protocols for its future in vitro evaluation.

Presumed Mechanism of Action

2-Fluoroamphetamine is a structural analog of amphetamine and is presumed to share a similar mechanism of action, primarily as a releasing agent of dopamine (DA) and norepinephrine (NE). It is thought to interact with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).

The proposed mechanism involves:

-

Uptake into Presynaptic Neurons: 2-FA is transported into the presynaptic neuron via monoamine transporters, particularly DAT and NET.

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, 2-FA is believed to interact with VMAT2 on synaptic vesicles, leading to the release of neurotransmitters from the vesicles into the cytoplasm.

-

Reversal of Transporter Function: The increased cytoplasmic concentration of neurotransmitters causes the monoamine transporters (DAT and NET) to reverse their direction of transport, releasing dopamine and norepinephrine into the synaptic cleft. This leads to increased stimulation of postsynaptic receptors.

Quantitative Pharmacological Data (Comparative)

| Compound | Transporter | Assay Type | Value | Reference |

| d-Amphetamine | DAT | Uptake Inhibition (IC₅₀) | 40 nM | [2] |

| d-Amphetamine | NET | Uptake Inhibition (IC₅₀) | 7 nM | [2] |

| d-Amphetamine | SERT | Uptake Inhibition (IC₅₀) | 3,320 nM | [2] |

| d-Amphetamine | DAT | Release (EC₅₀) | 24.5 nM | [3] |

| d-Amphetamine | NET | Release (EC₅₀) | 7.4 nM | [3] |

| d-Amphetamine | SERT | Release (EC₅₀) | 1,790 nM | [3] |

| 4-Fluoroamphetamine (4-FA) | DAT | Uptake Inhibition (IC₅₀) | 210 nM | [2] |

| 4-Fluoroamphetamine (4-FA) | NET | Uptake Inhibition (IC₅₀) | 120 nM | [2] |

| 4-Fluoroamphetamine (4-FA) | SERT | Uptake Inhibition (IC₅₀) | 910 nM | [2] |

| 4-Fluoroamphetamine (4-FA) | DAT | Release (EC₅₀) | 121 nM | [3] |

| 4-Fluoroamphetamine (4-FA) | NET | Release (EC₅₀) | 61.1 nM | [3] |

| 4-Fluoroamphetamine (4-FA) | SERT | Release (EC₅₀) | 851 nM | [3] |

Key Experimental Protocols

To determine the in vitro pharmacological profile of 2-Fluoroamphetamine, the following standard experimental protocols would be utilized.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.

Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Binding Assay:

-

Membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kₑ value.

-

A range of concentrations of the unlabeled test compound (2-FA) is added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Synaptosome Uptake Assays

These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into nerve terminals.

Methodology:

-

Synaptosome Preparation:

-

Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with a range of concentrations of the test compound (2-FA).

-

A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

The uptake is allowed to proceed for a short period (typically a few minutes) at 37°C.

-

Non-specific uptake is determined at 4°C.

-

-

Detection and Data Analysis:

-

The uptake is terminated by rapid filtration and washing to remove the extracellular radiolabeled neurotransmitter.

-

The radioactivity accumulated within the synaptosomes is measured.

-

The IC₅₀ value for uptake inhibition is determined by non-linear regression analysis of the concentration-response curve.

-

Neurotransmitter Release Assays

These assays determine the potency of a compound to induce the release of neurotransmitters from pre-loaded cells or synaptosomes.

Methodology:

-

Cell/Synaptosome Loading:

-

HEK293 cells expressing the monoamine transporters or prepared synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

-

Release Assay:

-

After washing to remove excess extracellular radioactivity, the pre-loaded cells/synaptosomes are incubated with a range of concentrations of the test compound (2-FA).

-

The amount of radioactivity released into the supernatant is measured over time.

-

Basal release is measured in the absence of the test compound.

-

Maximal release is often determined by adding a known potent releasing agent like amphetamine or by cell lysis.

-

-

Detection and Data Analysis:

-

The radioactivity in the supernatant is quantified.

-

The data are expressed as a percentage of total incorporated radioactivity.

-

The EC₅₀ value (the concentration of the test compound that elicits 50% of the maximal release) is determined from the concentration-response curve.

-

Visualizations

Signaling Pathway

Caption: Presumed mechanism of action for 2-Fluoroamphetamine.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Neurotransmitter Release Assay

Caption: Workflow for a neurotransmitter release assay.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine, serotonin and norepinephrine releasing activities of a series of methcathinone analogs in male rat brain synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Fate and Toxicological Profile of 2-Fluoroamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoroamphetamine (2-FA), a synthetic stimulant of the amphetamine class, has emerged as a designer drug, yet comprehensive data on its metabolism and toxicology remain notably scarce. This technical guide synthesizes the currently available, albeit limited, scientific information to provide a foundational understanding for researchers and drug development professionals. The metabolic pathways of the closely related compound, 2-fluoromethamphetamine (2-FMA), are leveraged as a primary surrogate to infer the biotransformation of 2-FA. Toxicological data is presented from the few existing studies. This document highlights the significant research gaps and underscores the necessity for dedicated studies to fully characterize the pharmacological and toxicological profile of 2-Fluoroamphetamine.

Introduction

2-Fluoroamphetamine (2-FA) is a ring-fluorinated analog of amphetamine.[1] Despite its availability on the designer drug market, there is a significant lack of formal studies on its pharmacokinetics, metabolism, and toxicology.[2] This guide aims to consolidate the existing knowledge, drawing heavily on data from its N-methylated counterpart, 2-fluoromethamphetamine (2-FMA), to provide a preliminary understanding of 2-FA's metabolic fate and toxicological risks.

Metabolism of 2-Fluoroamphetamine (Inferred from 2-Fluoromethamphetamine)

The proposed metabolic pathways for 2-FMA, and by extension 2-FA, are N-hydroxylation and aliphatic hydroxylation.[1][3][4] These reactions are primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[2]

Proposed Metabolic Pathways for 2-Fluoroamphetamine:

-

N-Hydroxylation: The addition of a hydroxyl group to the nitrogen atom of the amine group.

-

Aliphatic Hydroxylation: The addition of a hydroxyl group to the propyl side chain.

The following diagram illustrates the inferred metabolic pathway of 2-FA, based on the metabolism of 2-FMA.

Toxicology of 2-Fluoroamphetamine

The toxicological data for 2-FA is sparse. The available quantitative data is summarized in the table below. It is important to note that the lethal dose was determined in mice, and its direct extrapolation to humans is not appropriate. The whole blood concentrations are from forensic cases and represent levels found in individuals, not controlled toxicity studies.

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal (i.p.) | 100 mg/kg | [5] |

| Whole Blood Concentration | Human | Not specified | 0.028 mg/kg | [6] |

| Whole Blood Concentration | Human | Not specified | 0.041 mg/kg | [6] |

| Whole Blood Concentration | Human | Not specified | 0.37 mg/kg | [6] |

Anecdotal reports from users suggest that 2-FA may have a side effect profile similar to other stimulants, but these are not scientifically validated. There is a critical need for comprehensive in vivo toxicological studies to determine the acute and chronic toxicity, genotoxicity, and carcinogenicity of 2-FA.

Experimental Protocols

Due to the lack of specific studies on 2-FA, this section outlines a general experimental protocol for the analysis of 2-FA and its metabolites in biological samples, adapted from methodologies used for 2-FMA and other amphetamine analogs.[3]

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 1 mL of urine, add an internal standard and a buffer to adjust the pH.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by water and the appropriate buffer.

-

Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences.

-

Elution: Elute the analyte and metabolites with an appropriate solvent mixture.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for 2-FA and its expected metabolites.

-

Full Scan and Product Ion Scan: To identify unknown metabolites.

-

The following diagram illustrates a typical analytical workflow for the identification and quantification of 2-FA and its metabolites.

Key Research Gaps and Future Directions

The current body of knowledge on the metabolism and toxicology of 2-Fluoroamphetamine is severely limited. To ensure public health and safety, and to provide a scientific basis for regulatory decisions, the following research is urgently needed:

-

In vitro metabolism studies: Using human liver microsomes and hepatocytes to definitively identify the metabolic pathways of 2-FA and the specific CYP450 enzymes involved.

-

In vivo metabolism studies: In animal models to identify and quantify the metabolites of 2-FA in various biological matrices.

-

Comprehensive toxicological evaluation: Including acute and chronic toxicity studies, genotoxicity assays, and carcinogenicity bioassays in relevant animal models.

-

Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2-FA in humans.

-

Development and validation of sensitive and specific analytical methods: For the routine monitoring of 2-FA and its metabolites in clinical and forensic settings.

Conclusion

This technical guide provides a summary of the current, though sparse, understanding of 2-Fluoroamphetamine metabolism and toxicology. The metabolic pathways are largely inferred from studies of the related compound 2-FMA, suggesting N-hydroxylation and aliphatic hydroxylation as key biotransformation routes. Toxicological data is minimal and highlights a significant knowledge gap. The outlined experimental protocols provide a starting point for future research. It is imperative that dedicated and comprehensive studies are undertaken to fully characterize the risks associated with 2-FA exposure. This will enable informed decisions by researchers, clinicians, and regulatory bodies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tripsitter.com [tripsitter.com]

- 3. Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Lipophilicity and blood-brain barrier passage of 2-FA

An In-Depth Technical Guide on the Lipophilicity and Blood-Brain Barrier Passage of 2-Fluoroamphetamine (2-FA)

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant substance of the amphetamine class and a structural analog of amphetamine. For any compound intended to act on the central nervous system (CNS), two critical physicochemical properties are its lipophilicity and its ability to permeate the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2]

In medicinal chemistry, the strategic replacement of a hydrogen atom with fluorine is a common practice to modulate a molecule's properties. This substitution often increases lipophilicity, a key factor in facilitating passage through the lipid-rich membranes of the BBB.[3] This guide provides a comprehensive technical overview of the lipophilicity of 2-FA, its theoretical potential for BBB passage, and the detailed experimental protocols used to measure these critical parameters for CNS drug candidates.

Lipophilicity of 2-Fluoroamphetamine (2-FA)

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a crucial parameter in drug discovery. It significantly influences the pharmacokinetic and pharmacodynamic properties of a drug, including its absorption, distribution, metabolism, excretion (ADME), and its ability to traverse biological membranes.[4][5] The most common metric for lipophilicity is the octanol-water partition coefficient (logP), which quantifies the distribution of a compound in a biphasic system of n-octanol and water.

While specific experimental data for 2-FA is scarce in peer-reviewed literature, computational models provide estimations of its physicochemical properties. These calculated values suggest that 2-FA possesses moderate lipophilicity, a characteristic often associated with compounds capable of crossing the BBB.

Data Presentation: Physicochemical Properties of 2-FA

The following table summarizes the computed quantitative data for 2-FA.

| Property | Value | Method | Source |

| Molecular Formula | C₉H₁₂FN | - | [6][7] |

| Molecular Weight | 153.20 g/mol | - | [6][7] |

| logP | 1.715 | Crippen Method | [6][8] |

| XLogP3-AA | 1.8 | XLogP3 3.0 | [7] |

| Water Solubility (logS) | -2.57 | Crippen Method | [6][8] |

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is essential and is typically performed using well-established experimental methods.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (logP).[9] It directly measures the distribution of a compound between n-octanol and water.

Methodology:

-

A solution of the test compound (e.g., 2-FA) is prepared in either n-octanol or water.

-

Equal volumes of pre-saturated n-octanol and pre-saturated water are added to a vessel containing a known amount of the compound.

-

The mixture is agitated (shaken) vigorously until equilibrium is reached, ensuring the compound has fully partitioned between the two phases. This can take several hours.[4]

-

The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV/Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (logP).

References

- 1. Inhibition of 2-AG hydrolysis differentially regulates blood brain barrier permeability after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factors controlling permeability of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 4. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 5. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 6. Buy 2-Fluoroamphetamine | 1716-60-5 [smolecule.com]

- 7. 2-Fluoroamphetamine | C9H12FN | CID 121531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemeo.com [chemeo.com]

- 9. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Note: Analysis of 2-Fluoroamphetamine (2-FA) by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of 2-Fluoroamphetamine (2-FA), a synthetic stimulant, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, derivatization, GC-MS instrument parameters, and data analysis. The inclusion of derivatization enhances chromatographic resolution and produces characteristic mass fragments suitable for unambiguous identification. This guide is intended to assist researchers in forensic science, toxicology, and pharmaceutical analysis in developing robust and reliable methods for the detection of 2-FA in various matrices.

Introduction

2-Fluoroamphetamine (2-FA) is a psychoactive substance of the amphetamine class that has emerged as a novel psychoactive substance (NPS). Its structural similarity to other regulated amphetamines necessitates sensitive and specific analytical methods for its detection and differentiation from its isomers (3-FA and 4-FA) and other related compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like amphetamines.[1][2] This is due to its excellent separation capabilities and the detailed structural information provided by the mass spectrometer.[2]

Challenges in the GC-MS analysis of amphetamines include poor peak shape and thermal degradation.[3][4] Chemical derivatization is a common strategy to overcome these issues by converting the polar amine group into a less polar and more thermally stable derivative.[5] This process improves chromatographic performance and can generate unique, high molecular weight fragments that aid in mass spectral identification and quantification.[4] This application note outlines a method for the analysis of 2-FA, including an optional but recommended derivatization step.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may need to be optimized based on the specific sample matrix (e.g., biological fluids, seized powders).

Materials:

-

2-Fluoroamphetamine (2-FA) standard

-

Chloroform

-

Methanol or other suitable organic solvent[6]

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Vortex mixer

-

Centrifuge

-

GC vials with inserts

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of 2-FA in methanol at a concentration of 1 mg/mL. From the stock solution, prepare working standards at desired concentrations (e.g., 1-1000 ng/mL) by serial dilution in a suitable solvent like chloroform.[7]

-

Sample Preparation (from a solid sample):

-

Liquid-Liquid Extraction (for aqueous samples):

-

To 1 mL of the aqueous sample, add a suitable internal standard.

-

Basify the sample by adding NaOH solution dropwise until the pH is greater than 9.

-

Add 2 mL of chloroform and vortex for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the organic (bottom) layer to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen if concentration is needed.

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

-

-

Final Dilution: Dilute the extracted sample to a final concentration suitable for GC-MS analysis (typically in the range of 10-100 ng/mL).[8] Transfer the final solution to a GC vial.

Derivatization Protocol (Optional but Recommended)

Derivatization with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can improve peak shape and provide characteristic mass fragments.

Materials:

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine

-

Heating block or oven

Procedure:

-

Evaporate the solvent from the prepared sample extract under a gentle stream of nitrogen.

-

To the dry residue, add 50 µL of MSTFA and 50 µL of pyridine.

-

Cap the vial tightly and heat at 70°C for 20 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | DB-1 MS (30m x 0.25mm x 0.25µm) or equivalent non-polar column[7] |

| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |

| Injector Temperature | 280°C[7] |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Temperature Program | Initial temperature of 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-400 amu |

| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected retention time and characteristic mass fragments for underivatized and MSTFA-derivatized 2-FA. These values may vary slightly depending on the specific instrumentation and chromatographic conditions.

| Analyte | Retention Time (min) | Molecular Ion (M+) | Key Mass Fragments (m/z) | Quantification Ion (m/z) |

| 2-FA (Underivatized) | ~6.5 - 7.5 | 153 | 134, 109, 91, 44 | 44 |

| 2-FA-TMS (Derivatized) | ~8.0 - 9.0 | 225 | 182, 134, 109, 73 | 182 |

Note: The fragmentation of amphetamine derivatives often results in a prominent fragment at m/z 44, corresponding to the ethylamine side chain. For the TMS-derivatized compound, characteristic fragments arise from the loss of a methyl group from the TMS moiety and other rearrangements.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of 2-FA.

Caption: Workflow for the GC-MS analysis of 2-FA.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of 2-Fluoroamphetamine. The protocol for sample preparation, derivatization, and instrument parameters offers a solid foundation for researchers. The optional derivatization step is highly recommended to improve chromatographic performance and achieve confident identification based on characteristic mass spectral data. This methodology is suitable for implementation in forensic, toxicological, and research laboratories for the routine analysis of 2-FA.

References

- 1. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. scioninstruments.com [scioninstruments.com]

- 3. academic.oup.com [academic.oup.com]

- 4. gcms.cz [gcms.cz]

- 5. jfda-online.com [jfda-online.com]

- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 7. swgdrug.org [swgdrug.org]

- 8. uoguelph.ca [uoguelph.ca]

Application Note: Quantitative Analysis of 2-Fluoroamphetamine (2-FA) in Human Urine and Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 2-Fluoroamphetamine (2-FA) in human urine and plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure, either liquid-liquid extraction (LLE) for plasma or a dilute-and-shoot approach for urine, followed by chromatographic separation on a pentafluorophenyl (PFP) column to resolve 2-FA from potential isomers. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals in forensic toxicology, clinical research, and pharmaceutical development.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class. As a positional isomer of other fluoroamphetamines, its accurate detection and quantification in biological matrices are crucial for forensic investigations and clinical research. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for the analysis of trace levels of drugs and their metabolites in complex biological fluids. This application note provides a detailed protocol for the extraction and quantification of 2-FA from human urine and plasma.

Experimental

Materials and Reagents

-

2-Fluoroamphetamine (2-FA) reference standard

-

2-Fluoroamphetamine-d5 (2-FA-d5) or other suitable deuterated internal standard (IS)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

-

Human plasma and urine (drug-free)

Sample Preparation

Urine: Dilute-and-Shoot

-

Thaw frozen urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge the urine samples at 4000 rpm for 5 minutes.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 940 µL of mobile phase A and 10 µL of a 100 ng/mL internal standard (IS) working solution.

-

Vortex the mixture for 10 seconds.

-

Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Plasma: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of a 100 ng/mL internal standard (IS) working solution.

-

Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of mobile phase A.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A PFP stationary phase is recommended for the optimal separation of fluoroamphetamine isomers.

| Parameter | Value |

| Column | Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The MRM transitions for 2-FA and a potential deuterated internal standard are provided below. Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| 2-FA (Quantifier) | 154.1 | 109.1 | 50 |

| 2-FA (Qualifier) | 154.1 | 137.1 | 50 |

| 2-FA-d5 (IS) | 159.1 | 114.1 | 50 |

Results and Discussion

Method Validation

The method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, matrix effect, and stability. While specific validation data for this exact method is not provided, typical performance characteristics for the analysis of amphetamine-type substances in biological matrices by LC-MS/MS are presented in the table below for guidance.

| Validation Parameter | Typical Performance Characteristics |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | > 80% |

| Matrix Effect | Compensated by internal standard |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for 2-FA detection.

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of 2-FA in human urine and plasma. The use of a pentafluorophenyl column allows for the effective separation of 2-FA from its isomers, and detection by tandem mass spectrometry provides excellent sensitivity and selectivity. The described sample preparation procedures are straightforward and suitable for routine analysis in a high-throughput laboratory setting. This method is a valuable tool for researchers in the fields of forensic toxicology, clinical chemistry, and pharmacology.

Application Notes and Protocols for 2-Fluoroamphetamine (2-FA) in Neuropharmacological Research

For Research Use Only. Not for human or veterinary use.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the amphetamine class, characterized by a fluorine atom at the two position of the phenyl ring.[1] As a structural analog of amphetamine, it is presumed to act as a releasing agent and reuptake inhibitor of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE).[2][3] Due to the substitution of a hydrogen atom with a fluorine atom, 2-FA exhibits increased lipophilicity, which may facilitate its passage across the blood-brain barrier.[1]

Appearing on the research chemical market in the 2010s, 2-FA is noted in anecdotal reports for producing effects more akin to dextroamphetamine than other fluorinated analogs like the more empathogenic 4-fluoroamphetamine (4-FA).[2] Despite its availability, there is a significant lack of formal pharmacological data in peer-reviewed literature. These application notes provide an overview of its presumed mechanism of action and offer detailed, generalized protocols for its characterization in a research setting, based on established methodologies for amphetamine-type stimulants.

Mechanism of Action

2-Fluoroamphetamine is hypothesized to exert its stimulant effects by interacting with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][4] Its primary mechanism is likely two-fold:

-

Reuptake Inhibition: 2-FA binds to DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3]

-

Neurotransmitter Release (Efflux): As a substrate for these transporters, 2-FA is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations and promoting the reverse transport (efflux) of dopamine and norepinephrine through DAT and NET into the synapse.

Unlike its isomer 4-FA, 2-FA is reported to have significantly less interaction with the serotonin transporter (SERT), suggesting a pharmacological profile that is more focused on dopamine and norepinephrine systems.[3]

Figure 1. Proposed mechanism of 2-FA at the monoaminergic synapse.

Pharmacological Data

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| d-Amphetamine (Kᵢ, nM) | ~600 | ~70-100 | ~20,000-40,000 |

| 4-Fluoroamphetamine (IC₅₀, µM) | 0.77 | 0.42 | 6.8 |

| 2-Fluoroamphetamine | Data Not Available | Data Not Available | Data Not Available |

| Data for d-Amphetamine sourced from[2]. Data for 4-Fluoroamphetamine sourced from[5][6]. |

Experimental Protocols

The following protocols are generalized methodologies for characterizing novel amphetamine-like compounds. Researchers should optimize these protocols based on their specific experimental setup and objectives.

Protocol 1: In Vitro Monoamine Transporter Binding Assay